molecular formula C14H11N3OS B14723700 Thiourea, N-2-benzoxazolyl-N'-phenyl- CAS No. 13895-20-0

Thiourea, N-2-benzoxazolyl-N'-phenyl-

Cat. No.: B14723700
CAS No.: 13895-20-0
M. Wt: 269.32 g/mol
InChI Key: MQDLLBFTKLQZQM-UHFFFAOYSA-N
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Description

Thiourea, N-2-benzoxazolyl-N'-phenyl-, is a heterocyclic thiourea derivative featuring a benzoxazole ring linked to the thiourea core. Synthetically, this compound can be prepared via cyclization of thiourea intermediates with substituted 2-aminophenols under oxidative conditions, as demonstrated in benzoxazole-thiourea syntheses (e.g., compounds 1a–m in ) . Its structural framework allows for interactions with biological targets, such as enzymes or receptors, making it a candidate for antimicrobial, anticancer, or antioxidant studies.

Properties

CAS No.

13895-20-0

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C14H11N3OS/c19-14(15-10-6-2-1-3-7-10)17-13-16-11-8-4-5-9-12(11)18-13/h1-9H,(H2,15,16,17,19)

InChI Key

MQDLLBFTKLQZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-2-benzoxazolyl-N’-phenyl- typically involves the reaction between 2-aminophenol and thiourea. The reaction is carried out at elevated temperatures, around 200°C, for a duration of 2 hours. This process yields benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions for 6 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-2-benzoxazolyl-N’-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products have significant implications in various applications, particularly in medicinal chemistry.

Scientific Research Applications

Thiourea, N-2-benzoxazolyl-N’-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, N-2-benzoxazolyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but generally, it affects cellular processes such as oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Comparison

Thiourea derivatives vary widely based on substituents attached to the thiourea core. Key structural analogs include:

Compound Substituents Heterocyclic Core Key Features
N-2-benzoxazolyl-N'-phenyl-thiourea Benzoxazolyl, phenyl Benzoxazole Oxygen and nitrogen in fused ring; moderate steric bulk
N-benzothiazolyl-N'-phenyl-thiourea Benzothiazolyl, phenyl Benzothiazole Sulfur replaces oxygen in fused ring; enhanced lipophilicity
N-(4-fluorophenyl)-N'-phenyl-thiourea 4-Fluorophenyl, phenyl None Electron-withdrawing fluorine; improves antioxidant/antimicrobial activity
N-(thiazol-2-yl)-N'-phenyl-thiourea Thiazolyl, phenyl Thiazole Smaller heterocycle; increased solubility
Urea analogs (e.g., compound 5d) Benzoxazolyl, phenyl (urea core) Benzoxazole Oxygen replaces sulfur in urea core; reduced bioactivity (e.g., LC50 0.01707 mM vs. 0.00761 mM for thiourea)

Structural Insights :

  • The benzoxazole ring introduces polarizability and hydrogen-bonding capacity compared to benzothiazole (sulfur vs. oxygen) .
  • Fluorine or trifluoromethyl substituents (e.g., in ) enhance electron-withdrawing effects, boosting antioxidant activity .
  • Thiourea-to-urea substitution (S→O) significantly reduces acaricidal potency, as seen in LC50 values against T. cinnabarinus (thiourea 4d: 0.00761 mM vs. urea 5d: 0.01707 mM) .

Antimicrobial and Anticancer Activity :

  • Benzothiazole-thiourea analogs (e.g., Saeed et al., 2010) show superior antimicrobial activity against S. aureus (MIC: 8 µg/mL) compared to benzoxazole derivatives, likely due to increased lipophilicity from sulfur .
  • Thiazole-thiourea hybrids () demonstrate anticancer activity against MCF7 breast cancer cells (e.g., compound XXXI, IC50: 1.2 µM), with substituents on the phenyl ring modulating potency .

Antioxidant Activity :

  • Fluorinated thioureas (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives) exhibit radical scavenging activity in DPPH assays (EC50: 12 µM) due to electron-withdrawing groups stabilizing radical intermediates .
Physicochemical Properties
  • Lipophilicity : Benzothiazole-thioureas (logP ~3.5) are more lipophilic than benzoxazole analogs (logP ~2.8), impacting membrane permeability .
  • Solubility : Thiazole-thioureas (e.g., ) exhibit higher aqueous solubility due to smaller heterocyclic cores, favoring pharmacokinetic profiles .
  • Stability: N-aryl thioureas with electron-withdrawing groups (e.g., -NO2, -CF3) show enhanced thermal and oxidative stability .

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